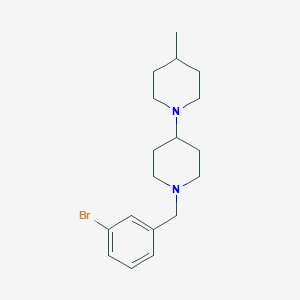![molecular formula C16H11Cl2N3O2S B12491611 2,4-dichloro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491611.png)
2,4-dichloro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dicloro-N-[5-(fenoximetil)-1,3,4-tiadiazol-2-il]benzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Contiene un anillo de tiadiazol, que es conocido por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,4-dicloro-N-[5-(fenoximetil)-1,3,4-tiadiazol-2-il]benzamida típicamente implica la reacción de cloruro de 2,4-diclorobenzoílo con 5-(fenoximetil)-1,3,4-tiadiazol-2-amina. La reacción se lleva a cabo en presencia de una base, como trietilamina, en un disolvente orgánico como diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de purificación mediante recristalización o cromatografía en columna para obtener el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,4-dicloro-N-[5-(fenoximetil)-1,3,4-tiadiazol-2-il]benzamida puede experimentar varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro en el anillo de benceno pueden ser sustituidos por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y Reducción: El anillo de tiadiazol puede ser oxidado o reducido para formar diferentes derivados con actividades biológicas alteradas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Reactivos como azida de sodio o tiocianato de potasio en presencia de un catalizador.
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias benzamidas sustituidas, mientras que la oxidación y la reducción pueden producir diferentes derivados de tiadiazol .
Aplicaciones Científicas De Investigación
2,4-dicloro-N-[5-(fenoximetil)-1,3,4-tiadiazol-2-il]benzamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se ha estudiado su potencial como agente anticancerígeno, antimicrobiano y antiviral.
Ciencia de Materiales: Puede utilizarse en la síntesis de materiales avanzados, como polímeros y nanomateriales, debido a su estructura química y reactividad únicas.
Mecanismo De Acción
El mecanismo de acción de 2,4-dicloro-N-[5-(fenoximetil)-1,3,4-tiadiazol-2-il]benzamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. Por ejemplo, puede inhibir la actividad de la dihidrofolato reductasa, una enzima involucrada en la síntesis del ADN, lo que lleva a la interrupción de la proliferación y el crecimiento celular . La capacidad del compuesto para unirse a estas dianas e interferir con su función normal subyace a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,4-dicloro-N-(2-hidroxi-5-metoxifenil)-benzamida
- 2,5-dicloro-N-(3,4-dimetilfenil)-bencensulfonamida
- Derivados del ácido 2,4-dicloro-5-[(N-aril/alquil)sulfamoil]benzoico
Singularidad
En comparación con compuestos similares, 2,4-dicloro-N-[5-(fenoximetil)-1,3,4-tiadiazol-2-il]benzamida destaca por su singular anillo de tiadiazol, que imparte actividades biológicas y reactividad química distintas. Esta característica estructural le permite interactuar con un rango más amplio de dianas moleculares y exhibir diversas propiedades farmacológicas .
Propiedades
Fórmula molecular |
C16H11Cl2N3O2S |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-6-7-12(13(18)8-10)15(22)19-16-21-20-14(24-16)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22) |
Clave InChI |
KTWMCPRXGLNVEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Methyl-2-phenylquinolin-4-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B12491543.png)
![[2-(2-Chlorophenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491548.png)
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12491553.png)


![5-[(3,5-Dichloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491586.png)
![Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491587.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491599.png)
![4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12491602.png)
![(4-bromophenyl)[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12491607.png)
![Acetamide, N-[4-(azepinyl)azophenylsulfonyl]-](/img/structure/B12491609.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine](/img/structure/B12491612.png)

![2-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B12491627.png)
